molecular formula C24H21BrN2O3 B381161 [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone CAS No. 380318-74-1

[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone

Cat. No.: B381161
CAS No.: 380318-74-1
M. Wt: 465.3g/mol
InChI Key: SUVILKJGGWPDOB-UHFFFAOYSA-N
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Description

[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methoxybenzoylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 2-methoxyphenylhydrazine under acidic conditions to yield the final pyrazole product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-iodophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

380318-74-1

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3g/mol

IUPAC Name

[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C24H21BrN2O3/c1-29-19-13-9-17(10-14-19)24(28)27-22(20-5-3-4-6-23(20)30-2)15-21(26-27)16-7-11-18(25)12-8-16/h3-14,22H,15H2,1-2H3

InChI Key

SUVILKJGGWPDOB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC

Origin of Product

United States

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